N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro-substituted aromatic ring, methoxy groups, a hydroxy group, and a trifluoromethyl-substituted aromatic ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Final assembly: The final step involves coupling the intermediates to form the target compound, often using coupling reagents and catalysts to facilitate the reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties like anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE include:
- N-(4-Chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
These compounds share structural similarities, such as the presence of chloro and methoxy groups, but differ in their overall structure and functional groups
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O3S/c1-29-17-12-16(18(30-2)11-15(17)22)26-19(31)27-8-6-20(28,7-9-27)13-4-3-5-14(10-13)21(23,24)25/h3-5,10-12,28H,6-9H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAGLKPWVQIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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